molecular formula C10H11ClN2O B225805 Galactomannan CAS No. 11078-30-1

Galactomannan

Cat. No. B225805
CAS RN: 11078-30-1
M. Wt: 504.4 g/mol
InChI Key: OMDQUFIYNPYJFM-XKDAHURESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galactomannans are polysaccharides consisting of a mannose backbone with galactose side groups . They are often used in food products to increase the viscosity of the water phase . Galactomannan is a component of the cell wall of the mold Aspergillus and is released during growth .


Synthesis Analysis

The “green” synthesis of this compound sulfates using a sulfamic acid–urea mixture has been studied . Nine biochemical steps are required for the complete synthesis of the intermediate prior to being transferred to the targeted protein .


Molecular Structure Analysis

Galactomannans consist of a (1-4)-linked beta-D-mannopyranose backbone with branchpoints from their 6-positions linked to alpha-D-galactose . The ratio of D-mannose to D-galactose was estimated approximately to be 4.0:1.0 by HPLC and 1 H-NMR .


Chemical Reactions Analysis

The “green” synthesis of this compound sulfates using a sulfamic acid–urea mixture has been studied . An increase in the process temperature up to 80 °C leads to the production of this compound sulfates with a degree of substitution of 1.67 .


Physical And Chemical Properties Analysis

Galactomannans are neutral hemicellulose biopolymers that strengthen the plant cell walls by interacting with cellulose in the form of storage polysaccharides . They are abundant in nature and are majorly present in the secondary walls of flowering plants .

Scientific Research Applications

Natural Polysaccharide Applications

Galactomannan, derived from guar gum, is extensively utilized in various industries due to its properties as a natural thickener, emulsion stabilizer, gelling agent, and flocculating agent. It finds applications in food production, oil exploitation, daily chemicals, and pharmaceutical manufacturing (Kun, 2009).

Biomedical and Biopharmaceutical Uses

Galactomannans are pivotal in the biomedical field, especially in the biopharmaceutical area. Their physicochemical properties, characterization, and applications in various fields have been extensively reviewed, highlighting their versatility and utility in different domains (Prajapati et al., 2013).

Diabetic Management

This compound extracted from Chinese Sesbania cannabina has shown significant antidiabetic activity. It was found to decrease blood glucose and lipids in diabetic mice, increase insulin sensitivity, and improve intestinal microbiota composition (Li et al., 2021).

Biopolymer Applications

The physicochemical and dielectric properties of this compound-collagen films have been explored for potential applications in biomedical, cosmetic, and food industries. The studies focused on the effects of this compound on collagen films, revealing beneficial interactions and properties (Figueiró et al., 2004).

Hemicellulose Biopolymers in Plant Cell Walls

Galactomannans, as neutral hemicellulose biopolymers, are crucial in strengthening plant cell walls. They exhibit unique functional and rheological properties, making them valuable in food, pharmaceutical, biomedical, and cosmetic industries. Their biosynthesis has been extensively studied, offering insights into their structural variation and applications (Sharma et al., 2020).

Corrosion Inhibition

A study demonstrated the effectiveness of this compound as a corrosion inhibitor for iron in acidic media. This bio-sourced polymer shows promise in reducing metal corrosion, with potential applications in various industrial sectors (Abbout et al., 2020).

Nanomaterial Synthesis and Applications

This compound-based nanomaterials are being researched for their potential in drug delivery and other pharmaceutical applications. These materials, derived from various sources, have been tested for applications like oral vaccination, cancer cell targeting, and wound dressing, showcasing their versatility and potential in advanced medical applications (Yadav & Maiti, 2020).

Dietary Fiber Potential

Partially hydrolysed this compound from Caesalpinia pulcherrima seeds has potential as a dietary fiber ingredient. This polysaccharide was found suitable for incorporation in various food products, offering an alternative source of dietary fiber (Buriti et al., 2014).

Structural Modification and Biological Activity

The impact of structural modifications on the biological activities of galactomannans has been a subject of extensive research. These modifications, including sulfation, complexation, and phosphorylation, have led to derivatives with varied pharmacological activities, such as antiviral, antimicrobial, and anticancer properties (Geronço et al., 2021).

Encapsulation of Bioactive Ingredients

Galactomannans have been used in the encapsulation of bioactive compounds for food applications. Various methods like spray drying and hydrogel formation utilize galactomannans to encapsulate vitamins, essential oils, and other bioactive agents, demonstrating their role in enhancing the functionality of food products (Santos & Garcia-Rojas, 2021).

Mechanism of Action

Target of Action

Galactomannan is a polysaccharide consisting of a mannose backbone with galactose side groups . It is a component of the cell wall of the mold Aspergillus and is released during growth . The primary targets of this compound are the cells of the immune system, where it interacts with specific receptors, triggering an immune response .

Mode of Action

This compound interacts with its targets by binding to specific receptors on the surface of immune cells . This interaction triggers a series of biochemical reactions within the cells, leading to the activation of the immune response.

Biochemical Pathways

The interaction of this compound with immune cells triggers a cascade of biochemical reactions. These include the activation of various signaling pathways involved in immune response . Additionally, this compound has been shown to affect glucose metabolism by enhancing the uptake of glucose by cells .

Pharmacokinetics

It is known that this compound is a water-soluble compound, which suggests that it may be readily absorbed and distributed throughout the body .

Result of Action

The interaction of this compound with immune cells leads to the activation of the immune response, which can help the body fight off infections . Additionally, by enhancing glucose uptake, this compound may help regulate blood glucose levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the release of this compound from Aspergillus is affected by changes in osmolality, temperature, and pH . Furthermore, the structure and properties of this compound can be affected by the mannose/galactose ratio, which can influence its functional properties .

Safety and Hazards

Avoid contact with skin and eyes. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear personal protective equipment .

Future Directions

There has been a growing appreciation of the importance of respiratory fungal diseases in recent years, with better understanding of their prevalence as well as their global distribution . The current revolution in immunomodulatory therapies has led to a rapidly evolving population at-risk for respiratory fungal disease .

Biochemical Analysis

Biochemical Properties

Galactomannan interacts with various enzymes, proteins, and other biomolecules. It is a polysaccharide cell wall component of Aspergillus and this compound antigen detection has become widely used for diagnosis of invasive aspergillosis . The biochemical properties of galactomannans vary among species, being the ratio mannose/galactose of the this compound chain one of the most used variables to predict their final properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been used for diagnosing invasive aspergillosis infections in humans . The detection of this compound in blood is used to diagnose invasive aspergillosis infections in humans .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. Galactomannans are polysaccharides consisting of a mannose backbone with galactose side groups, more specifically, a (1-4)-linked beta-D-mannopyranose backbone with branchpoints from their 6-positions linked to alpha-D-galactose .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. For instance, the sensitivity of the this compound test is highest when using the lowest ODI cutoff of 0.5, at the cost of having the lowest specificity of 0.89–0.92 .

Metabolic Pathways

This compound is involved in several metabolic pathways. Nine biochemical steps are required for the complete synthesis of the intermediate prior to being transferred to the targeted protein .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-15(11(25)12(26)16(29)31-6)34-18-14(28)10(24)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11-,12+,13-,14+,15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDQUFIYNPYJFM-XKDAHURESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11078-30-1
Record name D-Galacto-D-mannan
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Galacto-d-mannan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the basic chemical structure of galactomannan?

A1: Galactomannans are polysaccharides composed of a linear backbone of (1→4)-linked β-D-mannopyranose units with single α-D-galactopyranose side chains attached by (1→6) linkages. [, ]

Q2: How does the mannose:galactose (M/G) ratio vary between different this compound sources?

A2: The M/G ratio differs significantly among galactomannans from various plant sources. For example, guar gum has an M/G ratio of approximately 1:2, while locust bean gum exhibits a higher ratio of 4:1, and fenugreek gum demonstrates a 1:1 ratio. [, , ]

Q3: How does the M/G ratio impact the properties of this compound?

A3: The M/G ratio significantly influences the physicochemical characteristics of galactomannans. A higher galactose content generally leads to increased water solubility. This relationship is exemplified by fenugreek gum, with its 1:1 M/G ratio contributing to its superior water solubility compared to guar gum and locust bean gum. []

Q4: What spectroscopic techniques are used to characterize this compound structure?

A4: Researchers employ a combination of techniques such as Fourier Transform Infrared Spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to elucidate the structural characteristics of galactomannans. FTIR helps identify characteristic functional groups, while 1H and 13C NMR provide detailed insights into the arrangement of mannose and galactose units and their linkages within the polysaccharide structure. [, , ]

Q5: Can the structure of this compound be modified, and if so, how does this impact its properties?

A5: Yes, enzymatic modifications can alter this compound structure. For instance, treating guar gum with mannanase enzymes can reduce its degree of polymerization. This modification leads to changes in the mechanical properties of films derived from these modified galactomannans, with lower polymerization degrees generally resulting in improved elongation at break and tensile strength. []

Q6: What are the key material properties of this compound relevant to its applications?

A6: Galactomannans exhibit several advantageous material properties, including their ability to form gels, thicken solutions, stabilize emulsions, and create films. Their film-forming ability is particularly useful, with applications ranging from edible coatings for fruits [] to biodegradable agricultural films. []

Q7: How do factors like temperature and concentration affect the viscosity of this compound solutions?

A7: this compound solutions exhibit shear-thinning behavior, meaning their viscosity decreases with increasing shear rate. Additionally, viscosity is directly proportional to concentration, with higher concentrations leading to more viscous solutions. Temperature also plays a role; as the temperature rises, the viscosity of fully hydrated this compound solutions generally decreases. [, ]

Q8: How does this compound interact with Aspergillus fumigatus, and what are the downstream effects?

A8: Aspergillus fumigatus incorporates this compound into its cell wall. During infection, this this compound is released into the bloodstream, making it a valuable diagnostic marker for invasive aspergillosis. [, , , ]

Q9: Can this compound inhibit the growth or invasion of pathogens?

A9: Research suggests that this compound can inhibit the invasion of Trichinella spiralis larvae into intestinal epithelial cells. This effect is attributed to this compound's ability to bind to the carbohydrate recognition domain of a recombinant Trichinella spiralis galectin (rTsgal), which normally facilitates larval invasion. []

Q10: How is this compound used in the diagnosis of invasive aspergillosis?

A10: A double-sandwich enzyme-linked immunosorbent assay (ELISA) has been developed to detect this compound antigenemia in serum. This test enables the early diagnosis of invasive aspergillosis, particularly in high-risk patients such as those with hematological malignancies. [, , , , ]

Q11: What are the limitations of using this compound for diagnosing invasive aspergillosis?

A11: While valuable, this compound testing has limitations. False-positive results can occur due to the presence of this compound in certain medications, blood products, and enteral feeding formulas. Therefore, careful interpretation of test results in the context of the patient's clinical presentation is crucial. [, ]

Q12: Can this compound be used for applications beyond diagnostics?

A12: Yes, this compound shows promise in various applications. Research highlights its potential as a drug delivery system due to its biocompatibility and ability to form hydrogels. [, ] It also exhibits immunomodulatory effects, demonstrated by its ability to enhance antibody-dependent cellular cytotoxicity (ADCC) against Trichinella spiralis larvae by promoting macrophage polarization towards the M1 phenotype. []

Q13: How is this compound used in drug delivery systems?

A13: this compound can be formulated into hydrogels, which can encapsulate and release drugs in a controlled manner. For example, a self-repairing this compound hydrogel has been developed, showcasing its potential for sustained drug release and other applications like water treatment and sealing technology. []

Q14: What is the role of this compound in food science and technology?

A14: Galactomannans, including guar gum, locust bean gum, and tara gum, are widely utilized as thickening, gelling, and stabilizing agents in various food products. Their ability to modify texture, improve mouthfeel, and enhance stability makes them invaluable ingredients in numerous food formulations. [, , ]

Q15: Are there any potential applications of this compound in agriculture?

A15: Research explores the use of this compound-based coatings as an eco-friendly alternative to traditional plastic films in agriculture. These biodegradable coatings can act as mulches, protecting crops and improving soil conditions. []

Q16: What are the environmental implications of using this compound?

A17: Galactomannans are biopolymers derived from renewable plant sources, making them a more sustainable alternative to synthetic polymers. They are also biodegradable, further minimizing their environmental impact. []

Q17: Are there ongoing research efforts to optimize this compound for specific applications?

A18: Yes, research continues to explore methods for tailoring this compound's properties for targeted applications. For instance, chemical modifications, blending with other polymers, and exploration of novel extraction and purification methods are being investigated to enhance its performance in areas like drug delivery, food science, and biomaterials. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.